3-[1-(Trifluoromethyl)cyclobutyl]pyridine
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Overview
Description
3-[1-(Trifluoromethyl)cyclobutyl]pyridine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-[1-(Trifluoromethyl)cyclobutyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce partially or fully reduced pyridine derivatives .
Scientific Research Applications
3-[1-(Trifluoromethyl)cyclobutyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[1-(Trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
3-(Trifluoromethyl)pyridine: Similar in structure but lacks the cyclobutyl ring.
4-(Trifluoromethyl)pyridine: Similar but with the trifluoromethyl group attached to the fourth position of the pyridine ring.
2-(Trifluoromethyl)pyridine: Similar but with the trifluoromethyl group attached to the second position of the pyridine ring.
Uniqueness: 3-[1-(Trifluoromethyl)cyclobutyl]pyridine is unique due to the presence of both a trifluoromethyl group and a cyclobutyl ring, which confer distinct chemical and biological properties. The combination of these structural features enhances its potential for various applications compared to its simpler analogs .
Properties
Molecular Formula |
C10H10F3N |
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Molecular Weight |
201.19 g/mol |
IUPAC Name |
3-[1-(trifluoromethyl)cyclobutyl]pyridine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9(4-2-5-9)8-3-1-6-14-7-8/h1,3,6-7H,2,4-5H2 |
InChI Key |
NGODPCUAOLLRRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CN=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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